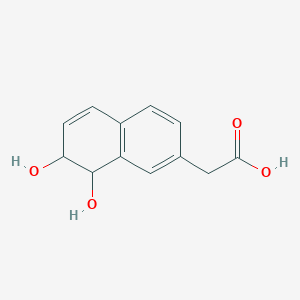

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid

Description

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid is a naphthalene-derived compound featuring a partially hydrogenated bicyclic core (7,8-dihydroxy-7,8-dihydronaphthalene) with an acetic acid substituent at position 2. This structure suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., metal coordination polymers).

Properties

CAS No. |

606941-29-1 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-(7,8-dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H12O4/c13-10-4-3-8-2-1-7(6-11(14)15)5-9(8)12(10)16/h1-5,10,12-13,16H,6H2,(H,14,15) |

InChI Key |

PTPUQJOGMKBXFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)C(C1O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures (around 300°C) . This process yields 2,7-dihydroxynaphthalene, which can then be further modified to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Esterification

The carboxylic acid group in this compound undergoes esterification under acidic or basic conditions. For example, reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOH) converts the carboxylic acid into esters. This reaction is common in phenolic acids and involves nucleophilic substitution of the hydroxyl group in the carboxylic acid with the alcohol.

Key Reaction Details :

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Acid-catalyzed esterification | Alcohol (e.g., methanol) + H₂SO₄ | Methyl ester derivative | |

| Base-catalyzed esterification | Alcohol (e.g., ethanol) + NaOH | Ethyl ester derivative |

Methylation/Alkylation

The hydroxyl groups (-OH) on the naphthalene ring can undergo methylation or alkylation via electrophilic substitution. For example, reaction with methyl iodide (CH₃I) in a basic medium (e.g., NaOH) leads to methoxy derivatives. This reaction is typical of phenolic compounds and enhances the compound’s stability by reducing acidity.

Key Reaction Details :

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Methylation | CH₃I + NaOH | O-methylated derivative | |

| Alkylation | Alkyl halide (e.g., ethyl bromide) + K₂CO₃ | O-alkylated derivative |

Oxidation

The dihydroxynaphthalene system is susceptible to oxidation under acidic conditions. For instance, oxidation with chlorine dioxide (ClO₂) at pH 3 can degrade the compound into smaller organic acids (e.g., acetic acid, glycolic acid) and carbon dioxide. This pathway involves proton-coupled electron transfer (PCET) mechanisms, forming intermediate radicals that further react with water or oxidants .

Key Reaction Details :

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Oxidative degradation | ClO₂ (pH 3) | Acetic acid, glycolic acid, oxalic acid, CO₂ |

Condensation Reactions

The compound may participate in condensation reactions, such as the formation of heterocyclic derivatives. For example, dihydronaphthalene derivatives can react with hydrazines or aldehydes to form thiazolidinones or pyrano-thiazole structures . While not explicitly demonstrated for this compound, analogous reactivity suggests potential for similar transformations.

Key Reaction Details :

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Thiazolidinone formation | Aryl isothiocyanate + ethyl chloroacetate | Thiazolidinone derivatives |

Nucleophilic Substitution

The carboxylic acid group can undergo nucleophilic substitution reactions (e.g., with amines or alcohols) to form amides or esters. This reactivity is characteristic of carboxylic acids and depends on the presence of activating groups (e.g., hydroxyl groups) to enhance electrophilicity.

Key Reaction Details :

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Amide formation | Amine (e.g., NH₃) + coupling agent (e.g., DCC) | Amide derivative |

Mechanistic Insights

The oxidative degradation pathway (e.g., with ClO₂) involves a proton-coupled electron transfer (PCET) mechanism, where hydrogen abstraction from the phenolic hydroxyl group generates a radical intermediate. This intermediate undergoes further oxidation or hydrolysis, leading to stable products like acetic acid . Computational studies (e.g., CCSD(T)/BS-II level) support this mechanism, highlighting the role of solvent and pH in stabilizing intermediates .

Scientific Research Applications

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with the target molecule but differ in substituents, saturation, and functional groups:

Physicochemical Properties (Inferred)

- Polarity/Solubility: The target compound’s dihydroxy groups and carboxylic acid enhance water solubility compared to 2-Decalinyl Acetate (ester, non-polar) and the methoxy-rich analog . The ketone in 2-(8-Oxo-tetrahydronaphthalen-2-yl)acetic acid may reduce solubility relative to the dihydroxy target due to decreased hydrogen bonding.

- Acidity: The carboxylic acid (pKa ~2.5) and two hydroxyl groups (pKa ~10–12) in the target compound create a triprotic system, more acidic than 2-Decalinyl Acetate (non-acidic ester) but less acidic than Benzilic Acid (α-hydroxy acid, pKa ~3) .

- Reactivity :

Biological Activity

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid, a derivative of naphthalene, has garnered attention due to its potential biological activities. This compound is structurally related to naphthoquinones, which are known for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. Its structure includes two hydroxyl groups on the naphthalene ring, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that naphthoquinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit human DNA topoisomerases I and II, which are essential for cancer cell proliferation. These compounds also regulate the p53 protein and affect the STAT3 signaling pathway, both of which are involved in tumorigenesis and inflammation-related cancers .

Table 1: Summary of Anticancer Activity of Naphthoquinone Derivatives

| Compound Name | Mechanism of Action | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Inhibition of Topo I & II | MCF-7 | TBD |

| Naphthoquinone derivatives | Regulation of p53 and STAT3 | HCT-15 | TBD |

| Hybrid naphthoquinones | Induction of apoptosis in cancer cells | Various | <1 |

Antimicrobial Activity

Naphthalene derivatives have also been studied for their antimicrobial properties. A study highlighted the antifungal activity of certain naphthalenones against plant pathogens . While specific data on this compound's antimicrobial effects is limited, its structural analogs show promise in combating infections.

Table 2: Antimicrobial Activity of Naphthalene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Naphthalene derivatives | F. oxysporum | 10 - 20 µg/mL |

| Other naphthalenones | A. longipes | MIC not determined |

Case Study 1: Anticancer Efficacy

In a recent study involving hybrid compounds derived from naphthoquinones, researchers synthesized several derivatives and tested their efficacy against MCF-7 breast cancer cells. The most active compounds demonstrated IC50 values significantly lower than those observed for traditional chemotherapeutics . This suggests that modifications to the naphthalene structure can enhance anticancer properties.

Case Study 2: In Vivo Studies

Animal models have been used to evaluate the effects of naphthoquinones on tumor growth. Compounds similar to this compound have shown reduced tumor sizes in xenograft models when administered alongside conventional treatments . These findings support the potential for this compound as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.